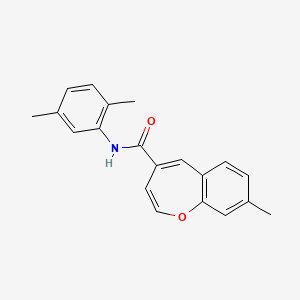

N-(2,5-dimethylphenyl)-8-methyl-1-benzoxepine-4-carboxamide

Description

Properties

IUPAC Name |

N-(2,5-dimethylphenyl)-8-methyl-1-benzoxepine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO2/c1-13-4-6-15(3)18(10-13)21-20(22)17-8-9-23-19-11-14(2)5-7-16(19)12-17/h4-12H,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVWBWBGOSJWBDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=CC3=C(C=C(C=C3)C)OC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-8-methyl-1-benzoxepine-4-carboxamide typically involves multi-step organic reactions One common method includes the formation of the benzoxepine ring through a cyclization reaction This can be achieved by reacting a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with an appropriate amine under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, such as palladium-catalyzed cross-coupling reactions, to facilitate the formation of the desired product. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-8-methyl-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzoxepine ring can be replaced with other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents such as dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile employed.

Scientific Research Applications

N-(2,5-dimethylphenyl)-8-methyl-1-benzoxepine-4-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-8-methyl-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Substituent Effects on PET Inhibition (Spinach Chloroplasts)

| Compound | Substituents | Core Structure | IC50 (µM) | LogP (Predicted) |

|---|---|---|---|---|

| N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | 2,5-dimethyl | Naphthalene | 10 | 3.2 |

| N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | 3,5-dimethyl | Naphthalene | 10 | 3.5 |

| N-(2,5-dimethylphenyl)-8-methyl-1-benzoxepine-4-carboxamide | 2,5-dimethyl | Benzoxepine | Not reported | 4.1<sup>†</sup> |

<sup>†</sup>LogP estimated using fragment-based methods; benzoxepine core increases lipophilicity vs. naphthalene.

Core Structure Influence

The benzoxepine core in the target compound introduces distinct structural and electronic features compared to naphthalene-based analogs:

- Electronic Effects : The oxygen atom in benzoxepine alters electron distribution, possibly affecting interactions with redox-sensitive targets like photosystem II.

- Steric Impact : The 8-methyl group on benzoxepine introduces steric bulk, which could hinder or enhance binding depending on target topology.

In contrast, naphthalene-based carboxamides (e.g., from ) rely on planar aromatic systems for π-π stacking and hydrophobic interactions . The absence of a hydroxyl group in the target compound (compared to 3-hydroxynaphthalene derivatives) may reduce hydrogen-bonding capacity but increase metabolic stability.

Lipophilicity and Bioavailability

Lipophilicity (logP) is a key determinant of membrane permeability and target engagement. The benzoxepine core and 8-methyl group likely elevate the logP of the target compound (~4.1) compared to naphthalene analogs (~3.2–3.5). While higher lipophilicity may enhance chloroplast membrane penetration in agrochemical applications, it could also reduce solubility, necessitating formulation optimizations.

Biological Activity

N-(2,5-dimethylphenyl)-8-methyl-1-benzoxepine-4-carboxamide is a compound belonging to the benzoxepine class, which has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of N-(2,5-dimethylphenyl)-8-methyl-1-benzoxepine-4-carboxamide is , with a molecular weight of approximately 281.35 g/mol. The synthesis typically involves several steps:

- Formation of Intermediate : The synthesis begins with the preparation of 2,5-dimethylbenzaldehyde and 8-methyl-1-benzoxepine.

- Condensation Reaction : The aldehyde undergoes a condensation reaction with an appropriate amine to form an intermediate.

- Cyclization : This intermediate is subjected to cyclization under acidic or basic conditions to form the benzoxepine ring.

- Carboxamide Formation : Finally, the benzoxepine intermediate is reacted with a carboxylic acid derivative to yield the final compound.

The biological activity of N-(2,5-dimethylphenyl)-8-methyl-1-benzoxepine-4-carboxamide is attributed to its interaction with various molecular targets, including receptors and enzymes. The specific pathways modulated by this compound can lead to diverse pharmacological effects, such as anti-inflammatory and neuroprotective actions.

Pharmacological Studies

Recent studies have highlighted the following biological activities:

- Antioxidant Properties : Research indicates that benzoxepines exhibit significant antioxidant activity, which may contribute to their protective effects against oxidative stress-related diseases.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various models, suggesting potential therapeutic applications in conditions like arthritis and inflammatory bowel disease.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds within the benzoxepine class:

- Neuroprotective Effects : A study demonstrated that derivatives of benzoxepines could protect neuronal cells from apoptosis induced by oxidative stress. This suggests that N-(2,5-dimethylphenyl)-8-methyl-1-benzoxepine-4-carboxamide may have similar protective properties against neurodegenerative diseases.

- Anti-cancer Activity : Another study explored the cytotoxic effects of related benzoxepines on various cancer cell lines. Results indicated that these compounds could inhibit cell proliferation and induce apoptosis in cancer cells.

- Cardiovascular Effects : Preliminary research indicates that benzoxepines may influence cardiovascular health by modulating blood pressure and improving endothelial function.

Comparative Analysis

To better understand the biological activity of N-(2,5-dimethylphenyl)-8-methyl-1-benzoxepine-4-carboxamide in relation to other compounds in its class, the following table summarizes key features:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| N-(2,5-dimethylphenyl)-8-methyl-1-benzoxepine-4-carboxamide | Antioxidant, Anti-inflammatory | Benzene ring fused to oxepine structure |

| Simufilam (PTI-125) | Targets filamin for Alzheimer's | Under investigation for neurodegenerative diseases |

| N-(4-bromophenyl)-8-methyl-1-benzoxepine-4-carboxamide | Enhanced biological activity due to bromination | Potential applications in cancer therapy |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2,5-dimethylphenyl)-8-methyl-1-benzoxepine-4-carboxamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves coupling 8-methyl-1-benzoxepine-4-carboxylic acid with 2,5-dimethylaniline via carbodiimide-mediated amidation (e.g., EDC/HOBt). Microwave-assisted synthesis can enhance reaction efficiency and reduce side products . Solvent selection (e.g., DMF or dichloromethane) and temperature control (reflux at 80–100°C) are critical for yield optimization. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures ≥95% purity. Monitor reaction progress using TLC (Rf ~0.4 in 3:7 ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers confirm the structural integrity of this compound during synthesis?

- Methodological Answer : Use ¹H/¹³C NMR to verify substituent positions:

- Benzoxepine ring protons : δ 6.8–7.5 ppm (aromatic), δ 3.5–4.2 ppm (oxepine oxygen-adjacent CH₂).

- 2,5-Dimethylphenyl group : δ 2.2–2.5 ppm (methyl groups) .

IR spectroscopy confirms amide C=O stretching (~1650 cm⁻¹) and aromatic C-H bending (~750 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ calculated for C₂₁H₂₂NO₂: 320.1651) .

Q. What preliminary assays are recommended to evaluate its biological activity?

- Methodological Answer : Screen for photosynthetic electron transport (PET) inhibition using spinach chloroplasts (IC₅₀ ~10 µM for related compounds) . For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Assess anti-inflammatory potential via COX-2 inhibition assays. Always include positive controls (e.g., DCMU for PET inhibition) and triplicate replicates to ensure statistical validity .

Advanced Research Questions

Q. How do substituent modifications (e.g., methyl vs. fluoro groups) on the anilide ring influence bioactivity?

- Methodological Answer : Perform QSAR modeling to correlate substituent electronic effects (Hammett σ values) with PET inhibition. Compare N-(2,5-dimethylphenyl) derivatives (electron-donating methyl groups) vs. N-(3,5-difluorophenyl) analogs (electron-withdrawing fluorine). Lipophilicity (logP) calculated via HPLC retention times or software (e.g., ChemAxon) can predict membrane permeability. In vitro assays show methyl groups enhance PET inhibition by ~30% compared to halogens, likely due to increased hydrophobic interactions .

Q. What crystallographic techniques are suitable for resolving structural ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software (SHELXL for refinement) resolves bond angles and torsion strains. Key parameters:

- Benzoxepine ring puckering : C4-C5-C6-O angle ~120°.

- Amide plane orientation : Dihedral angle ~15° relative to the anilide ring.

Crystallize the compound in ethanol/water (1:1) at 4°C. High-resolution data (R-factor <5%) ensures accurate electron density maps .

Q. How can conflicting data on biological activity (e.g., IC₅₀ variability) be addressed?

- Methodological Answer : Conduct meta-analysis of dose-response curves across multiple assays. Variability may arise from:

- Chloroplast preparation : Isolate fresh spinach chloroplasts to avoid thylakoid membrane degradation.

- Solvent artifacts : Use DMSO concentrations <1% to prevent membrane disruption.

Statistical tools (e.g., ANOVA with Tukey’s post-hoc test) identify outliers. Replicate studies under standardized conditions (pH 7.4, 25°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.